molecular formula C32H28Cl4N2O4 B10903275 N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]

N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]

Cat. No.: B10903275
M. Wt: 646.4 g/mol
InChI Key: XIEOVRJWAUDSKK-UHFFFAOYSA-N
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Description

N~1~-BENZYL-N~1~-(2-{BENZYL[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is a complex organic compound characterized by its multiple benzyl and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-N~1~-(2-{BENZYL[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Benzyl[2-(2,4-Dichlorophenoxy)acetyl]amino Intermediate: This step involves the reaction of benzylamine with 2,4-dichlorophenoxyacetic acid under specific conditions to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with another benzylamine derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-N~1~-(2-{BENZYL[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and dichlorophenoxy groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium on carbon, specific solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-BENZYL-N~1~-(2-{BENZYL[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-BENZYL-N~1~-(2-{BENZYL[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-propynylamine: Shares the benzyl group but differs in its overall structure and properties.

    2,4-Dichlorophenoxyacetic Acid: Contains the dichlorophenoxy group but lacks the complex amide structure.

Uniqueness

N~1~-BENZYL-N~1~-(2-{BENZYL[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is unique due to its combination of benzyl and dichlorophenoxy groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C32H28Cl4N2O4

Molecular Weight

646.4 g/mol

IUPAC Name

N-benzyl-N-[2-[benzyl-[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C32H28Cl4N2O4/c33-25-11-13-29(27(35)17-25)41-21-31(39)37(19-23-7-3-1-4-8-23)15-16-38(20-24-9-5-2-6-10-24)32(40)22-42-30-14-12-26(34)18-28(30)36/h1-14,17-18H,15-16,19-22H2

InChI Key

XIEOVRJWAUDSKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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